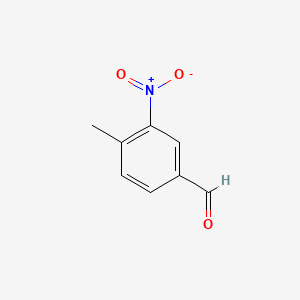

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

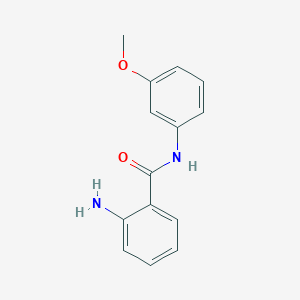

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, also known as 3-DOP, is a synthetic organic compound that has been extensively studied due to its potential applications in a variety of scientific research fields. It is a sulfur-containing organic compound that is produced through a chemical reaction between a thiol and an aldehyde. 3-DOP is used in a number of applications, including as a reagent in chemical synthesis, a biochemical inhibitor, and a fluorescent probe.

Applications De Recherche Scientifique

Antibacterial Activity

The compound has been found to have antibacterial activity. It has been used in the synthesis of 1,3,4-thiadiazole derivatives, which have been studied for their antibacterial activity . These derivatives have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Industrial Applications

This compound is a major industrial antimicrobial, preservative, and anti-enzyme agent . It is widely used in latex products, water-soluble resins, coatings (latex paint), acrylics, polymers, photographic washes, paper, ink, leather, lubricating oil, and other products .

Anti-HIV Activity

The compound “3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid” has been used in the synthesis of 1,1,3-trioxo[1,2,4]-thiadiazine (TTD) derivatives, which have been studied for their anti-HIV activity . These derivatives have been found to inhibit HIV-1 reverse transcriptase, a key enzyme in the replication of HIV-1 .

Drug Discovery

The compound has found broad applications in drug discovery . It has been used in the synthesis of various heterocyclic molecules that have therapeutic significance .

Organic Synthesis

The compound is used in organic synthesis, particularly in the synthesis of heterocyclic molecules . These molecules are cyclic compounds comprising carbon and other elements such as oxygen, nitrogen, and sulfur .

Polymer Chemistry

The compound has applications in polymer chemistry . It is used in the synthesis of polymers, which have a wide range of applications in various industries .

Supramolecular Chemistry

The compound is used in supramolecular chemistry . It is used in the synthesis of molecules that have the ability to form self-assembled structures .

Materials Science

The compound has applications in materials science . It is used in the synthesis of materials with unique properties, which have a wide range of applications in various industries .

Mécanisme D'action

Target of Action

The primary targets of this compound are various bacteria strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . These bacteria are involved in various infections and diseases, making them important targets for antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .

Pharmacokinetics

It is suggested that the compound could be metabolized via other pathways than nat2 .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the target bacteria. All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .

Propriétés

IUPAC Name |

3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c12-9(13)5-6-11-10(14)7-3-1-2-4-8(7)17(11,15)16/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWYJHUJOLOMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366294 |

Source

|

| Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid | |

CAS RN |

83747-21-1 |

Source

|

| Record name | 3-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83747-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)